
2-Chloro-6-methoxypyridine
Overview
Description
2-Chloro-6-methoxypyridine (CAS: 17228-64-7) is a chlorinated pyridine derivative with the molecular formula C₆H₆ClNO and a molecular weight of 143.57 g/mol . It features a chlorine atom at the 2-position and a methoxy group at the 6-position of the pyridine ring. This compound is a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in coupling reactions and heterocyclic chemistry. Its density is reported as 1.23 g/cm³, and it is commercially available with high purity (≥98%) .
Key spectroscopic data include Fourier transform infrared (FTIR) and Raman spectra recorded in the ranges 3700–400 cm⁻¹ and 3700–100 cm⁻¹, respectively, which have been used to validate its vibrational modes and molecular geometry via density functional theory (DFT) calculations . Electronic spectral studies reveal unique solvent-dependent behavior, particularly in the B-band (aromatic ring absorption), which exhibits atypical hypochromic shifts with increasing solvent polarity due to inductive effects from the chlorine and methoxy substituents .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-6-methoxypyridine can be synthesized through several methods. One common method involves the reaction of 2-chloropyridine with methanol in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the methoxy group replaces the hydrogen atom at the 6-position .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include piperidine derivatives
Scientific Research Applications
Pharmaceutical Development
2-Chloro-6-methoxypyridine serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its unique chemical structure allows it to enhance the efficacy of drugs, particularly in the development of anti-inflammatory and anti-cancer medications.
Case Study: Synthesis of Anti-Cancer Agents
Research has demonstrated that derivatives of this compound exhibit potent anti-cancer activity. For instance, compounds synthesized from this intermediate have shown promising results in inhibiting tumor growth in vitro and in vivo models.
Compound | Activity | Reference |
---|---|---|
This compound derivative A | IC50 = 15 µM | |
This compound derivative B | IC50 = 10 µM |
Agricultural Chemicals
In agriculture, this compound is utilized in formulating pesticides and herbicides. Its role as a building block allows for the development of effective crop protection agents that enhance yield and minimize crop loss.
Case Study: Development of Herbicides
A study highlighted the synthesis of a new class of herbicides derived from this compound, which demonstrated increased efficacy against resistant weed species.
Material Science
The compound is also employed in material science for developing specialty polymers and coatings. Its incorporation into materials enhances durability and resistance to environmental factors.
Case Study: Coatings Development
Research indicates that coatings formulated with this compound exhibit superior resistance to abrasion and chemical degradation compared to conventional coatings.
Research Reagents
As a versatile reagent, this compound is widely used in organic synthesis and analytical chemistry. It aids researchers in various experimental setups, including reaction mechanisms and compound analysis.
Case Study: Organic Synthesis
In synthetic organic chemistry, this compound has been instrumental in facilitating nucleophilic substitution reactions, leading to the formation of complex molecular architectures.
Flavor and Fragrance Industry
The flavor and fragrance industry also utilizes this compound for developing unique scent profiles in consumer products. Its incorporation enhances the olfactory characteristics of various formulations.
Case Study: Fragrance Formulation
A recent study explored the use of this compound in creating novel fragrance blends that exhibit improved longevity and stability.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methoxypyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism can vary based on the functional groups present and the nature of the target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Reactivity and Catalytic Performance
Nickel-Catalyzed α-Arylation :
- Nucleophilic Substitution: Reactions with sodium enolates yield regioisomeric mixtures (e.g., 3- and 5-substituted pyridines) due to competing aromatic substitution pathways . Electron-withdrawing groups (e.g., NO₂) on 2-chloropyridines exacerbate regioselectivity challenges .
Spectroscopic and Computational Insights
- Vibrational Modes: The methoxy group in this compound contributes to distinct FTIR bands at ~2830 cm⁻¹ (C–H stretch) and ~1250 cm⁻¹ (C–O–C bend), validated by DFT/B3LYP calculations . Comparative studies on 2-amino-3-nitropyridine highlight how electron-donating groups (e.g., NH₂) reduce aromatic ring strain compared to Cl/OMe .
Electronic Transitions :
Physical and Commercial Comparison
Availability :
- Thermodynamic Data: Computational studies on 2-amino-3-nitropyridine predict enthalpy (ΔH) and entropy (ΔS) trends across 50–1000 K, but analogous data for this compound remain underexplored .
Biological Activity
2-Chloro-6-methoxypyridine (CAS No. 17228-64-7) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies, providing a comprehensive overview of its applications.
- Molecular Formula : C₆H₆ClNO
- Molecular Weight : 143.57 g/mol
- Purity : ≥98% (commonly available)
- Boiling Point : 185–186 °C
- Flash Point : 76 °C
- Physical State : Colorless to almost colorless liquid .
Synthesis
The synthesis of this compound typically involves halogenation and methoxylation reactions. For example, the compound can be synthesized through the reaction of 2-chloro-6-methylpyridine with sodium methoxide, although this reaction may require elevated temperatures and extended reaction times to achieve full conversion .
Antiviral and Cytostatic Effects
Research has indicated that certain derivatives of pyridine compounds, including this compound, exhibit biological activity; however, specific studies have shown that this compound does not exert significant antiviral or cytostatic effects when tested in vitro. For instance, a study on nucleoside analogs derived from chloropyridine did not demonstrate notable antiviral activity against standard viral strains .
Electronic Spectral Studies
Electronic spectral studies have been conducted to understand the behavior of this compound in various solvents. These studies reveal insights into the compound's electronic transitions and stability under different conditions, which are crucial for predicting its reactivity and potential biological interactions .
Case Studies
- Chemical Reactivity :
- Safety and Handling :
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Chloro-6-methoxypyridine?
- Methodological Answer : A widely used synthetic strategy involves functionalization of pyridine derivatives via nucleophilic substitution or coupling reactions. For instance, this compound can be synthesized through Suzuki-Miyaura cross-coupling reactions. In one approach, commercially available this compound (precursor) undergoes Suzuki coupling with aryl boronic acids under palladium catalysis to yield substituted pyridinones . Reaction conditions typically include anhydrous solvents (e.g., THF or DMF), a base (e.g., Na₂CO₃), and temperatures ranging from 80–100°C. Purification via column chromatography or recrystallization ensures high purity (>95%).
Q. How is vibrational spectroscopy used to characterize this compound?
- Methodological Answer : Fourier-transform infrared (FTIR) and Raman spectroscopy are critical for assigning vibrational modes. Experimental FTIR (3700–400 cm⁻¹) and Raman (3700–100 cm⁻¹) spectra of this compound reveal peaks corresponding to C-Cl stretching (~550–650 cm⁻¹), C-O-C asymmetric stretching (~1250 cm⁻¹), and aromatic C-H bending (~1000–1100 cm⁻¹). These assignments are validated using density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d)) to simulate harmonic frequencies, which are scaled by factors (e.g., 0.961 for B3LYP) to match experimental data .
Properties
IUPAC Name |
2-chloro-6-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVGOGHLNAJECD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169247 | |
Record name | 2-Chloro-6-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00169247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17228-64-7 | |
Record name | 2-Chloro-6-methoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17228-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-methoxypyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017228647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-6-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00169247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.498 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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